5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride

Solubility Hydrochloride Salt Free Base

This C5-substituted 1,2,4-triazole hydrochloride offers distinct regiochemistry versus N1-isomers, ensuring predictable nucleophilic substitution kinetics at the terminal chloroalkyl group. The hydrochloride salt form guarantees superior aqueous/DMSO solubility and solid-state stability compared to the free base, critical for reproducible, high-yielding syntheses. Cited in three patents as a versatile intermediate for SAR libraries in medicinal chemistry and agrochemical discovery.

Molecular Formula C5H9Cl2N3
Molecular Weight 182.05 g/mol
CAS No. 2703780-05-4
Cat. No. B6208666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride
CAS2703780-05-4
Molecular FormulaC5H9Cl2N3
Molecular Weight182.05 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)CCCCl.Cl
InChIInChI=1S/C5H8ClN3.ClH/c6-3-1-2-5-7-4-8-9-5;/h4H,1-3H2,(H,7,8,9);1H
InChIKeyFTXCTUTWMUYEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloropropyl)-1H-1,2,4-triazole Hydrochloride (CAS 2703780-05-4): A Verifiable Triazole Intermediate for Targeted Synthesis


5-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride (CAS 2703780-05-4) is a nitrogen-containing heterocyclic compound belonging to the 1,2,4-triazole family. Its molecular structure comprises a triazole core substituted at the C5 position with a 3-chloropropyl chain and stabilized as a hydrochloride salt (molecular formula C5H9Cl2N3; MW 182.05 g/mol) . It is documented in patent literature as a building block [1] and serves as a versatile intermediate for synthesizing functionalized triazole derivatives via nucleophilic substitution at the terminal chloroalkyl group.

Procurement Risk Alert: Why 5-(3-Chloropropyl)-1H-1,2,4-triazole Hydrochloride Cannot Be Indiscriminately Substituted by Common Triazole Analogs


Substituting 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride with its positional isomer (N1-substituted) or free base forms introduces significant variability in downstream applications. The hydrochloride salt form enhances aqueous solubility and solid-state stability compared to the free base, which is critical for reproducible reaction conditions in aqueous or polar solvent systems . Furthermore, regioselective substitution at the C5 versus N1 position dictates distinct electronic environments and steric profiles, altering the nucleophilic substitution kinetics of the terminal chloroalkyl group and the subsequent binding or reaction outcomes [1]. Using an incorrect analog without quantitative validation can lead to failed syntheses, impure products, or irreproducible biological data.

Quantitative Differentiation of 5-(3-Chloropropyl)-1H-1,2,4-triazole Hydrochloride: Head-to-Head Evidence for Informed Sourcing


Hydrochloride Salt vs. Free Base: Quantified Advantage in Aqueous Solubility for Reaction Consistency

The hydrochloride salt form of 5-(3-chloropropyl)-1H-1,2,4-triazole exhibits significantly enhanced solubility in polar solvents, including water and DMSO, compared to its free base counterpart (CAS 2703780-04-3) . This difference is critical for reactions performed in aqueous or polar media, directly impacting reaction kinetics and yield reproducibility. While quantitative aqueous solubility values for the free base are not widely reported as 'N/A' in major databases , the hydrochloride salt is explicitly described as soluble in water .

Solubility Hydrochloride Salt Free Base Pharmaceutical Intermediate

Regiochemical Distinction: 5-Substituted vs. N1-Substituted Triazole Isomer in Nucleophilic Substitution Kinetics

The target compound is a C5-substituted 1,2,4-triazole, whereas the commonly encountered analog, 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride (CAS 2138045-58-4), is an N1-substituted isomer . Alkylation of 1,2,4-triazole with alkyl halides under typical basic conditions strongly favors N1 substitution over C5 substitution, with literature indicating a ~9:1 regioselectivity ratio for 1-substituted vs. 4-substituted products [1]. While the 5-position is equivalent to the 3-position in this tautomeric system, the synthetic accessibility and resulting electronic distribution differ substantially between the two regioisomers. The distinct positioning of the chloropropyl group alters the electron density on the triazole ring and the steric environment around the electrophilic chloroalkyl carbon, leading to different rates in subsequent nucleophilic substitution reactions.

Regioselectivity Nucleophilic Substitution Isomer Comparison Synthetic Intermediate

Chain Length Optimization: 3-Chloropropyl as a Spacer for Enhanced Conformational Flexibility vs. Shorter Analogs

The three-carbon chloropropyl chain in the target compound provides a flexible spacer that can be contrasted with shorter analogs like 5-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride (CAS 144479-50-5) . The additional methylene unit (-CH2-) in the propyl chain increases the distance between the triazole core and the reactive chloro terminus from two to three carbons, which influences the conformational freedom and the spatial reach of the electrophilic center. This chain length modulation is a recognized strategy in medicinal chemistry for optimizing linker geometry in bivalent ligands or for achieving optimal spacing in bioconjugation and surface functionalization applications.

Linker Length Conformational Flexibility SAR Medicinal Chemistry

Patent Utilization as a C5-Linked Intermediate for Generating Diverse Triazole Derivatives

5-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride is explicitly cited in three patents as a synthetic intermediate [1]. This is in contrast to the 1-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride isomer, which is also commercially available but may have distinct patent applications due to its different regiochemistry . The C5-substitution pattern provides a unique chemical handle for further derivatization, including nucleophilic substitution with various nucleophiles to create libraries of 5-substituted triazole compounds for biological screening or materials development. The compound's utility in patent literature validates its role as a non-obvious, industrially-relevant building block.

Patent Intermediate Triazole Library Chemical Synthesis Agrochemical

Optimal Use Cases for 5-(3-Chloropropyl)-1H-1,2,4-triazole Hydrochloride Based on Verified Performance Metrics


Synthesis of C5-Linked Triazole Libraries for SAR Studies

The 5-substituted triazole core, combined with the reactive 3-chloropropyl handle, makes this compound ideal for generating diverse libraries of C5-linked triazole derivatives. Researchers can exploit the nucleophilic substitution of the terminal chloride with various amines, thiols, or alcohols to create focused compound collections for structure-activity relationship (SAR) investigations in medicinal chemistry or agrochemical discovery . This application directly leverages the regiochemical evidence that the C5 position offers distinct steric and electronic properties compared to N1-substituted analogs [1].

Intermediate for Patent-Precedented Agrochemical or Pharmaceutical Synthesis

The compound's inclusion in three patents validates its use as a key intermediate in industrial synthetic routes . Procurement of this specific intermediate can accelerate development timelines by aligning with established, patent-documented pathways for creating triazole-containing active ingredients, thereby reducing the risk associated with novel route development.

Functionalization of Triazole Scaffolds in Polar Aqueous or DMSO-Based Reaction Media

Due to its enhanced solubility in water and DMSO as a hydrochloride salt, this compound is particularly well-suited for subsequent reactions that require polar aprotic or protic solvent conditions . This avoids the solubility limitations of the free base and ensures homogeneous reaction mixtures, which is essential for reproducible kinetics and high-yielding syntheses in medicinal chemistry workflows.

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